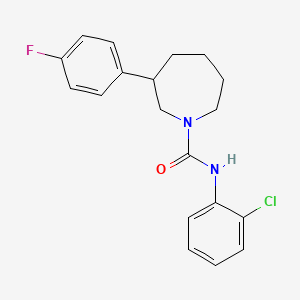

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide

Description

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 2-chlorophenyl group at the carboxamide nitrogen and a 4-fluorophenyl group at the 3-position of the azepane core.

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c20-17-6-1-2-7-18(17)22-19(24)23-12-4-3-5-15(13-23)14-8-10-16(21)11-9-14/h1-2,6-11,15H,3-5,12-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCIXYDKNFVQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method is the cyclization of a linear precursor containing a nitrogen atom and suitable leaving groups.

Introduction of Substituents: The 2-chlorophenyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions. For example, the azepane ring can be reacted with 2-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base to form the desired substituted azepane.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the substituted azepane with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

Biological Studies: It can be used in biological assays to study its effects on various biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide with compounds sharing key structural motifs, such as halogenated aromatic substituents, heterocyclic cores, or carboxamide functionalities.

Structural Analogs with Azepane or Related Cores

2.1.1. N-Substituted Azepane Carboxamides Compounds like those in (e.g., N-[(Z)-1-(2-fluorophenyl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]benzamide) share carboxamide linkages but differ in their core structures (e.g., piperazine vs. azepane).

2.1.2. Coumarin Derivatives () The thesis compound 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide features a coumarin core with chlorophenyl and fluorophenyl substituents. While the coumarin scaffold is bicyclic and planar, the azepane in the target compound offers a monocyclic, non-planar structure. This difference could influence solubility and membrane permeability, with azepane derivatives often exhibiting improved pharmacokinetic profiles due to reduced crystallinity .

Halogenated Aromatic Compounds in Agrochemicals

2.2.1. Epoxiconazole () Epoxiconazole, a triazole fungicide, contains 2-chlorophenyl and 4-fluorophenyl groups attached to an epoxide core. Despite the divergent core structure, the halogen substituents in both compounds likely contribute to similar mechanisms of action, such as disrupting enzymatic activity via electron-withdrawing effects.

Carboxamide Derivatives with Varied Scaffolds

In contrast, the azepane carboxamide’s aliphatic ring may reduce π-π interactions but enhance solubility in aqueous environments. The hydroxyl group in the naphthalene derivative could also increase hydrogen bonding, a feature absent in the target compound .

Comparative Data Table

The table below summarizes structural and hypothetical properties of this compound and related compounds:

Discussion of Substituent Effects

Biological Activity

N-(2-chlorophenyl)-3-(4-fluorophenyl)azepane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a seven-membered azepane ring. The presence of chlorine and fluorine substituents on the phenyl groups significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It can bind to receptors, altering their activity and influencing signaling pathways related to inflammation and pain modulation.

- Cellular Pathways : The compound's influence on cellular pathways can lead to effects such as apoptosis in cancer cells or modulation of neuroinflammatory responses.

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. This is particularly relevant in the context of chronic pain management. Studies have demonstrated that the compound can effectively reduce pain responses in animal models, suggesting its potential as a therapeutic agent for conditions like arthritis and neuropathic pain.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies reveal that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study reported a significant reduction in cell viability in colorectal cancer cells treated with this compound, demonstrating its potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the chlorinated and fluorinated phenyl groups is often performed via nucleophilic substitution reactions.

- Carboxamide Formation : The final step involves converting the intermediate into the carboxamide form through reaction with appropriate carboxylic acid derivatives.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 (2023) | Demonstrated significant analgesic effects in rodent models | Supports potential use in pain management |

| Study 2 (2024) | Induced apoptosis in colorectal cancer cell lines | Suggests anticancer properties |

| Study 3 (2025) | Modulated neuroinflammatory responses in vitro | Potential application in neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.